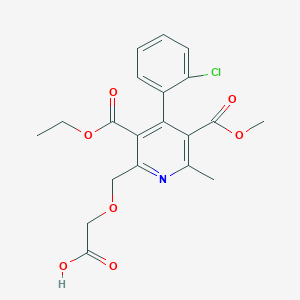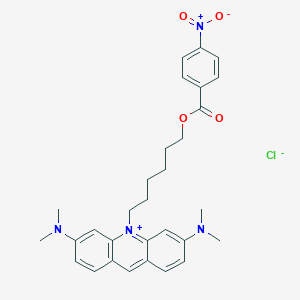
3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride, also known as DiR, is a near-infrared fluorescent dye commonly used in scientific research. DiR has gained significant attention in recent years due to its unique optical properties, making it an ideal tool for in vivo imaging and tracking of cells and tissues.
Applications De Recherche Scientifique
3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride has been widely used in scientific research for in vivo imaging and tracking of cells and tissues. It is commonly used in preclinical studies to monitor the biodistribution and pharmacokinetics of drugs and nanoparticles. 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride has also been used to track immune cells, such as T cells and natural killer cells, in vivo, allowing for the study of their migration and homing behavior. In addition, 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride has been used in cancer research to study tumor growth and metastasis.
Mécanisme D'action
The mechanism of action of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride involves its binding to intracellular components, such as lipids and proteins, resulting in its accumulation in cells and tissues. 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride has a high affinity for cell membranes, making it an ideal tool for in vivo imaging of cells. Once inside cells, 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride emits a near-infrared fluorescence signal, which can be detected using specialized imaging equipment.
Effets Biochimiques Et Physiologiques
3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride has been shown to have low toxicity and does not affect cell viability or function. It is rapidly cleared from the body, with the majority of the dye excreted through the liver and kidneys. However, long-term studies on the effects of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride on the body are lacking, and further research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride is its near-infrared fluorescence, which allows for deep tissue imaging and minimizes background fluorescence. It is also highly stable and can be stored for extended periods without degradation. However, 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride has a relatively low quantum yield, which can limit its sensitivity for some applications. In addition, the synthesis of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride can be time-consuming and requires specialized equipment, which can be a limitation for some labs.
Orientations Futures
There are numerous future directions for the use of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride in scientific research. One potential application is in the development of targeted drug delivery systems, where 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride can be used to track the biodistribution and pharmacokinetics of drugs in vivo. Another potential direction is in the study of immune cell trafficking and interactions with tumors, which could lead to the development of new immunotherapies. Additionally, the development of new 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride derivatives with improved optical properties could expand its applications in scientific research.
Conclusion
In conclusion, 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride, or 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride, is a near-infrared fluorescent dye with unique optical properties that make it an ideal tool for in vivo imaging and tracking of cells and tissues. Its low toxicity, stability, and deep tissue imaging capabilities make it a valuable tool in scientific research. However, further research is needed to fully understand its biochemical and physiological effects and to expand its applications in scientific research.
Méthodes De Synthèse
The synthesis of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride involves the reaction of 3,6-bis(dimethylamino)acridine with 4-nitrobenzoyl chloride and 6-bromo-1-hexanol in the presence of triethylamine. The crude product is then purified using column chromatography to obtain the final product, 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride. The synthesis method of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride is relatively simple and can be easily modified to obtain various derivatives with different optical properties.
Propriétés
Numéro CAS |
140866-76-8 |
|---|---|
Nom du produit |
3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride |
Formule moléculaire |
C30H35ClN4O4 |
Poids moléculaire |
551.1 g/mol |
Nom IUPAC |
6-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]hexyl 4-nitrobenzoate;chloride |
InChI |
InChI=1S/C30H35N4O4.ClH/c1-31(2)26-15-11-23-19-24-12-16-27(32(3)4)21-29(24)33(28(23)20-26)17-7-5-6-8-18-38-30(35)22-9-13-25(14-10-22)34(36)37;/h9-16,19-21H,5-8,17-18H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
DOGHMQCJZXGUPU-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=[N+]2CCCCCCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-])N(C)C.[Cl-] |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=[N+]2CCCCCCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-])N(C)C.[Cl-] |
Synonymes |
3,6-BDNHA 3,6-bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium 3,6-bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



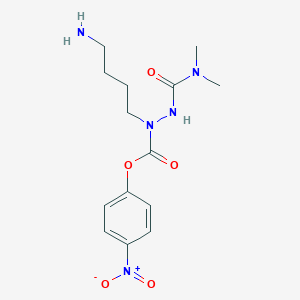
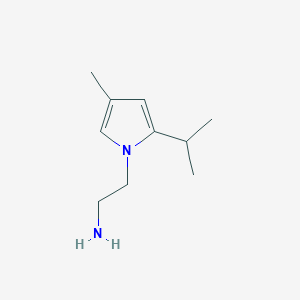
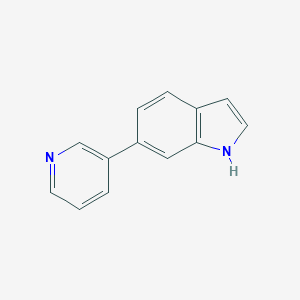
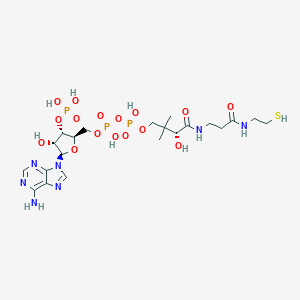
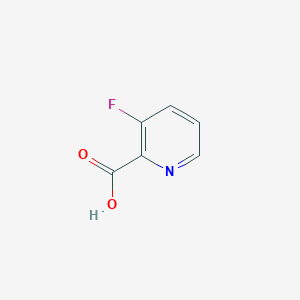
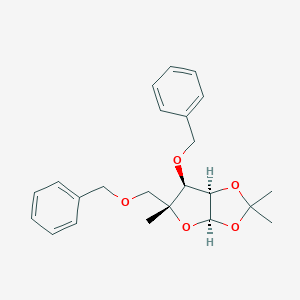
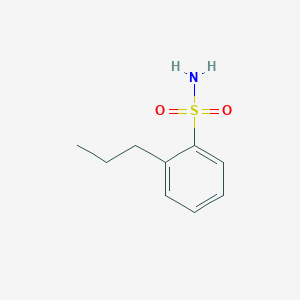
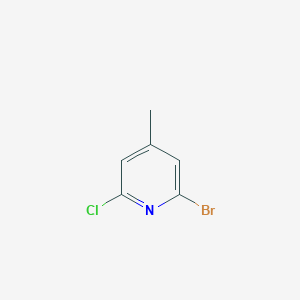
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B114956.png)
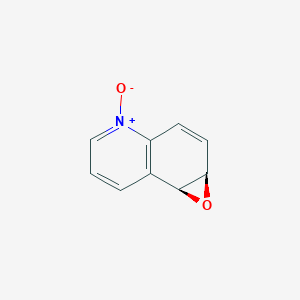
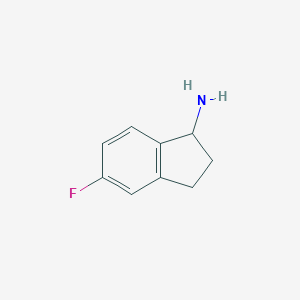
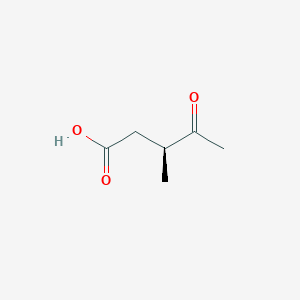
![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)
